4'-Deoxy-4'-iododoxorubicin is a halogenated anthracycline derivative of doxorubicin, designed to enhance anticancer activity while reducing cardiotoxicity. This compound has been shown to possess significant cytotoxic properties against various cancer cell lines, making it a subject of interest in cancer pharmacology. Its structural modifications aim to improve therapeutic efficacy and minimize side effects associated with traditional anthracyclines.
4'-Deoxy-4'-iododoxorubicin is synthesized from doxorubicin, a well-known chemotherapeutic agent. It falls under the classification of anthracyclines, which are characterized by their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. The specific modification of adding an iodine atom at the 4' position contributes to its unique pharmacological profile.
The synthesis of 4'-deoxy-4'-iododoxorubicin typically involves several chemical reactions that modify the doxorubicin structure. The general approach includes:
The synthesis can be achieved through various chemical pathways, including nucleophilic substitution reactions where iodine replaces the hydroxyl group. This process is often facilitated by specific reagents that promote halogenation under controlled conditions to ensure high yield and purity of the final product.
The molecular formula for 4'-deoxy-4'-iododoxorubicin is C27H29I1N1O10, with a molecular weight of approximately 585.43 g/mol. The structure features:
Crystallographic studies have provided insights into its three-dimensional structure, revealing how the iodine substitution affects its spatial configuration and interactions with biological targets.
4'-Deoxy-4'-iododoxorubicin undergoes several key reactions in biological systems:
Studies indicate that this compound shows a higher incorporation rate into resistant cell lines compared to doxorubicin, suggesting altered pharmacodynamics that could be beneficial in overcoming drug resistance.
The mechanism by which 4'-deoxy-4'-iododoxorubicin exerts its anticancer effects involves:
In vitro studies have demonstrated that 4'-deoxy-4'-iododoxorubicin exhibits significantly higher potency than doxorubicin across various cancer cell lines, particularly those exhibiting multidrug resistance traits .
Relevant studies have characterized these properties extensively, indicating favorable conditions for storage and handling in laboratory settings.
4'-Deoxy-4'-iododoxorubicin is primarily investigated for its potential as an anticancer agent. Its applications include:
4'-Deoxy-4'-iododoxorubicin (Iododoxorubicin; CAS# 83997-75-5) represents a strategically modified anthracycline antibiotic designed to overcome limitations of the parent compound doxorubicin. Its core naphthacenedione framework retains the planar tetracyclic ring system essential for DNA intercalation but features critical alterations at the daunosamine sugar moiety. The 4'-hydroxyl group of doxorubicin is replaced by an iodine atom, resulting in simultaneous deoxygenation and halogenation. This modification significantly reduces the basicity of the adjacent amino group (pKa ~7.5 versus doxorubicin’s ~8.7) and increases lipophilicity (logP ~2.83), profoundly altering cellular uptake kinetics and distribution patterns [5] [6]. Unlike derivatives modified on the aglycone, the 4'-position halogenation minimizes disruption of the pharmacophore while optimizing pharmacokinetic properties. The iodine atom introduces steric bulk and electronic effects absent in non-halogenated analogues, contributing to unique biomolecular interactions [9].
Table 1: Structural Comparison of Doxorubicin and 4'-Deoxy-4'-iododoxorubicin
Structural Feature | Doxorubicin | 4'-Deoxy-4'-iododoxorubicin |
---|---|---|
4'-Position on Daunosamine | -OH | -I |
Empirical Formula | C₂₇H₂₉NO₁₁ | C₂₇H₂₈INO₁₀ |
Molecular Weight (g/mol) | 543.52 | 653.42 |
LogP (Calculated) | ~0.5 | ~2.83 |
Amino Group pKa | ~8.7 | ~7.5 |
The introduction of iodine at the 4'-position of anthracyclines leverages both steric and electronic strategies for biological optimization. Iodine’s large atomic radius (198 pm) creates steric hindrance near the glycosidic linkage, potentially restricting conformational flexibility of the sugar moiety. Its moderate electronegativity (2.66 on Pauling scale) induces a weak electron-withdrawing effect on the amino group, reducing basicity and protonation tendency under physiological pH. This deoxygenation-halogenation dual strategy eliminates hydrogen-bonding capability at the 4'-position while enhancing membrane permeability through increased lipophilicity. The carbon-iodine bond also offers potential for secondary interactions in biological targets via halogen bonding, where iodine acts as an electrophile with carbonyl groups or π-systems [3] [9]. These combined effects contribute to the analogue’s distinctive cellular uptake profile, characterized by more rapid and extensive accumulation compared to doxorubicin across various cancer cell lines .
The synthesis of 4'-deoxy-4'-iododoxorubicin employs regioselective halogenation of protected doxorubicin intermediates. A patented route involves microbial transformation using Streptomyces peucetius strains to generate 4'-deoxydoxorubicin, followed by iodination under controlled conditions [8]. Chemical synthesis typically proceeds via activation of the 4'-hydroxyl as a leaving group (e.g., triflate or tosylate) in protected doxorubicin, followed by nucleophilic displacement with iodide sources (e.g., tetrabutylammonium iodide in anhydrous dimethylformamide). Critical to this process is the protection of the C-13 ketone and the daunosamine amino group to prevent side reactions. Global deprotection under acidic conditions (e.g., HCl in methanol/dichloromethane mixtures) yields the final product as a hydrochloride salt. Purification involves silica gel chromatography using solvent gradients (e.g., chloroform/methanol/water) followed by crystallization from acetone/hexane mixtures [5] [8]. The stereochemical integrity at C-1', C-2', C-3', and C-5' is preserved throughout synthesis, maintaining the natural (2R,4S,5S,6S) configuration essential for DNA binding.
Elemental composition of 4'-deoxy-4'-iododoxorubicin (C₂₇H₂₈INO₁₀) reflects the replacement of oxygen with iodine at the 4'-position compared to doxorubicin (C₂₇H₂₉NO₁₁). High-resolution mass spectrometry confirms an exact mass of 653.0758 Da (monoisotopic) and molecular weight of 653.42 g/mol. Elemental analysis validates the stoichiometry: theoretical composition C 49.63%, H 4.32%, I 19.42%, N 2.14%, O 24.48%, matching experimental values within analytical error margins [4] [5]. The significant mass increase (~110 Da versus doxorubicin) primarily originates from iodine substitution (atomic mass 127 g/mol) coupled with oxygen removal. The compound’s density (1.81 g/cm³) and refractive index (1.727) reflect its condensed aromatic ring system and iodine content [4]. The molecular formula directly determines solubility characteristics; the compound exhibits limited aqueous solubility but dissolves readily in polar organic solvents like DMSO (100-200 mM stock solutions), methanol, and acetonitrile, consistent with its enhanced lipophilicity [5].
X-ray crystallography of 4'-deoxy-4'-iododoxorubicin complexed with DNA oligonucleotides provides atomic-level insights into its binding mode. The compound intercalates between base pairs at CpG and TpA sequences within d(TGTACA) and d(CGATCG) duplexes, with the anthracycline chromophore oriented perpendicularly to the DNA helical axis [9]. The daunosamine sugar occupies the minor groove, where the 4'-iodine atom forms van der Waals contacts with thymine methyl groups and deoxyribose protons. Crucially, the iodine substituent does not significantly alter the intercalation geometry compared to doxorubicin but modifies the solvent environment around the DNA-drug complex. The C-I bond length measures 2.12-2.15 Å, consistent with typical carbon-iodine covalent bonds. The torsion angle between the anthraquinone plane and the sugar ring (O-C1'-C2'-C3') ranges between 55-65°, influenced by crystal packing forces [9].
Notably, the 4'-iodo modification facilitates unique interactions with amyloidogenic proteins unrelated to its anticancer activity. In transthyretin (TTR) amyloid models, the drug binds Leu-55Pro TTR variant between β-sheets, with the iodine atom buried in a hydrophobic pocket and the anthracycline ring oriented perpendicularly to β-strands. This binding disrupts the "amyloid-like" oligomer structure, explaining its amyloid-dissociating activity observed in biochemical assays [3]. The dual binding modes to DNA and amyloid structures highlight the structural versatility conferred by the 4'-iodo modification.
Table 2: Crystallographic Data for 4'-Deoxy-4'-iododoxorubicin Complexes
Complex | d(TGTACA) Complex (PDB: 1IMR) | Leu-55Pro TTR Oligomer |
---|---|---|
Resolution | 1.60 Å | Not specified |
Space Group | P 41 21 2 | Not specified |
Binding Site | CpG/TpA intercalation | Inter-β-sheet pocket |
Key Interactions | Van der Waals with thymine CH₃ | Iodine buried in pocket |
Iodine Position Relative to Chromophore | 8.7-9.2 Å separation, perpendicular orientation | Perpendicular to β-sheets |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7